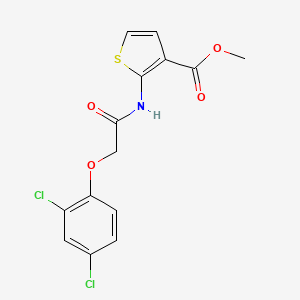

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4S/c1-20-14(19)9-4-5-22-13(9)17-12(18)7-21-11-3-2-8(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWWSZWFUDEPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research data.

Chemical Structure and Properties

This compound features a thiophene ring and a dichlorophenoxy group, contributing to its unique reactivity and biological interactions. The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₃Cl₂N₃O₄S |

| CAS Number | 888412-97-3 |

| Molecular Weight | 348.23 g/mol |

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including colon carcinoma (HCT-15) and others. The mechanism underlying this activity often involves the modulation of apoptosis-related pathways.

Case Study: Colon Carcinoma Inhibition

- Cell Line: HCT-15

- IC50 Value: 1.61 µg/mL

- Mechanism: Induction of apoptosis through caspase activation and mitochondrial pathway modulation .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes associated with disease processes. For instance, it has shown potential as an inhibitor of carbonic anhydrase (CA), which is implicated in various physiological and pathological processes.

Enzyme Inhibition Data

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it binds to receptors and enzymes, altering their activity and leading to downstream biological effects.

- Receptor Binding: The compound interacts with various receptors, potentially modulating signaling pathways involved in cell growth and survival.

- Enzyme Modulation: It inhibits key enzymes such as carbonic anhydrase, affecting physiological processes like acid-base balance and fluid secretion.

Recent Studies

- Antitumor Activity: A study published in MDPI highlighted the compound's effectiveness against multiple cancer cell lines, emphasizing its potential as a chemotherapeutic agent .

- Biochemical Assays: Biochemical assays demonstrated that the compound could significantly downregulate the expression of oncogenes involved in tumor progression .

Structure-Activity Relationship (SAR)

The presence of the dichlorophenoxy group is crucial for enhancing the compound's biological activity. Modifications in the thiophene ring or the amide linkage can lead to variations in potency, suggesting a need for further SAR studies to optimize efficacy.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that certain thiophene derivatives showed notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The structural modifications in the thiophene ring enhance its interaction with bacterial cell membranes, leading to increased antimicrobial efficacy.

Antioxidant Properties

The compound has shown promising antioxidant activity, which is crucial for preventing oxidative stress-related diseases. In various assays, including the DPPH radical scavenging method, this compound demonstrated a strong capacity to neutralize free radicals . This property is particularly beneficial in the development of therapeutic agents aimed at combating oxidative damage.

Herbicidal Activity

This compound is structurally related to several herbicides that target specific plant growth processes. The presence of the 2,4-dichlorophenoxy group suggests potential herbicidal activity by inhibiting auxin transport in plants, which is essential for their growth and development . This mechanism can be leveraged to develop selective herbicides that minimize crop damage while effectively controlling weeds.

Pesticide Formulations

The compound's ability to interact with biological systems makes it a candidate for inclusion in pesticide formulations. Its effectiveness against pests can be enhanced through chemical modifications or by combining it with other active ingredients to improve its stability and efficacy under field conditions .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is often employed to construct the thiophene core, followed by acylation and esterification steps to introduce the desired functional groups .

Characterization Techniques

Characterization of the synthesized compound is performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. These methods confirm the structure and purity of the compound, ensuring its suitability for further applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant activity against Staphylococcus aureus; effective at low concentrations. |

| Study B | Antioxidant | Exhibited high DPPH scavenging activity; comparable to standard antioxidants like ascorbic acid. |

| Study C | Herbicidal | Effective in inhibiting weed growth in controlled environments; further field studies recommended. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Ring Modifications

Pyrrole vs. Thiophene Derivatives

- Ethyl 5-cyano-4-[2-(2,4-dichlorophenoxy)acetamido]-1-phenyl-1H-pyrrole-3-carboxylate (C₂₂H₁₇Cl₂N₃O₄): Replacing the thiophene ring with a pyrrole introduces a nitrogen atom, altering electronic properties and hydrogen-bonding capabilities. The crystal structure (monoclinic, C2/c) reveals hydrogen-bonded dimers, which may influence solubility and stability compared to the thiophene analog .

Thiophene Derivatives with Varied Substituents

- Methyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate (C₁₄H₁₁Cl₂NO₃S): This analog substitutes the 2,4-dichlorophenoxy group with a 2-chlorophenyl ring at position 4 and a chloroacetamido group at position 2.

- Methyl 2-(2-chloroacetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate (C₁₆H₁₆ClNO₃S): Substitution with a 3,4-dimethylphenyl group increases hydrophobicity (molecular weight: 337.82 g/mol) compared to the target compound, which may enhance membrane permeability in biological systems .

Substituent Variations on the Acetamido Linker

- With a molecular weight of 535.45 g/mol, this compound’s increased size may reduce solubility in aqueous media compared to the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Basic Questions

Q. What are the established synthetic routes for Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves acylation of an amino-thiophene precursor (e.g., methyl 2-aminothiophene-3-carboxylate) with 2,4-dichlorophenoxyacetyl chloride. Key steps include:

- Cyanoacetylation : Use of acylation agents like 1-cyanoacetyl-3,5-dimethylpyrazole under anhydrous conditions .

- Solvent Selection : Toluene or dichloromethane (DCM) with catalytic piperidine and acetic acid for condensation reactions .

- Purification : Recrystallization (e.g., methanol-water gradients) or reverse-phase HPLC for high-purity yields (72–94%) .

- Critical Conditions : Reaction temperature (reflux), inert atmosphere (N₂), and stoichiometric control of reagents to avoid side products.

Q. What spectroscopic techniques are essential for confirming the structure of this compound, and what key spectral features should be identified?

- Techniques :

- IR Spectroscopy : Identify amide I (1640–1680 cm⁻¹) and amide II (1520–1560 cm⁻¹) bands, ester C=O (1720–1750 cm⁻¹), and aromatic C-Cl stretches (600–800 cm⁻¹) .

- ¹H/¹³C NMR : Key signals include thiophene protons (δ 6.8–7.5 ppm), dichlorophenoxy aromatic protons (δ 7.0–7.8 ppm), and methyl ester (δ 3.7–3.9 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the dichlorophenoxy and thiophene moieties .

Q. What safety protocols are recommended for handling this compound during laboratory synthesis?

- Hazard Mitigation :

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (Category 2A/2 irritation) .

- Ventilation : Use fume hoods to avoid inhalation (Specific Target Organ Toxicity, Respiratory System) .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data for this compound across different assay models?

- Approach :

- Assay Standardization : Control variables like cell line viability (e.g., Gram-positive vs. Gram-negative bacterial models in ), solvent (DMSO concentration), and incubation time.

- Mechanistic Studies : Use competitive binding assays or gene knockout models to isolate target interactions (e.g., enzyme inhibition vs. membrane disruption) .

- Dose-Response Analysis : Validate EC₅₀/IC₅₀ values across multiple replicates to distinguish assay-specific artifacts from true bioactivity .

Q. What strategies can enhance the compound’s pharmacological profile while maintaining stability?

- Structural Modifications :

- Side Chain Engineering : Replace the dichlorophenoxy group with fluorinated or methoxy-substituted aryl groups to modulate lipophilicity (see for analogous acrylamido derivatives).

- Ester Hydrolysis Resistance : Introduce steric hindrance (e.g., tert-butyl groups) near the ester moiety to reduce metabolic degradation .

- Prodrug Design : Convert the methyl ester to a phosphate salt for improved aqueous solubility .

Q. How can computational methods guide the optimization of this compound’s synthesis and bioactivity?

- Tools :

- DFT Calculations : Predict reaction transition states (e.g., Knoevenagel condensation energetics) to optimize solvent/base pairs .

- Molecular Docking : Screen analogs against target proteins (e.g., bacterial FabH enzyme) to prioritize synthetic targets .

- QSAR Modeling : Corlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.